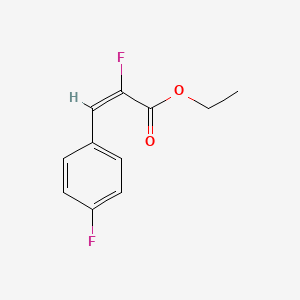
ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of fluoroalkenes. This compound is characterized by the presence of a fluoro group attached to both the ethylene and phenyl moieties. It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually conducted in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluoroalkenes.
科学研究应用
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluoro groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate
- Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
Ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of fluoro groups on both the ethylene and phenyl moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
111055-87-9 |
|---|---|
分子式 |
C11H10F2O2 |
分子量 |
212.196 |
IUPAC 名称 |
ethyl (E)-2-fluoro-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-7H,2H2,1H3/b10-7+ |
InChI 键 |
CGLPWYCHBINLKG-JXMROGBWSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)F |
同义词 |
(E)-2-Fluoro-3-(4-fluorophenyl)-propenoic acid, ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















